3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 1261893-09-7
VCID: VC11748485
InChI: InChI=1S/C14H12FNO3/c1-2-19-14(18)11-6-5-9(8-12(11)15)10-4-3-7-16-13(10)17/h3-8H,2H2,1H3,(H,16,17)
SMILES: CCOC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine

CAS No.: 1261893-09-7

Cat. No.: VC11748485

Molecular Formula: C14H12FNO3

Molecular Weight: 261.25 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine - 1261893-09-7

Specification

CAS No. 1261893-09-7
Molecular Formula C14H12FNO3
Molecular Weight 261.25 g/mol
IUPAC Name ethyl 2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate
Standard InChI InChI=1S/C14H12FNO3/c1-2-19-14(18)11-6-5-9(8-12(11)15)10-4-3-7-16-13(10)17/h3-8H,2H2,1H3,(H,16,17)
Standard InChI Key OTLQDKDRXXBWEP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F

Introduction

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is a complex organic compound belonging to the class of pyridine derivatives. Its structure features a hydroxypyridine moiety linked to a phenyl group that is further substituted with an ethoxycarbonyl group and a fluorine atom. This unique arrangement imparts distinct chemical properties, making it a subject of interest in both chemical and biological research.

Synthesis and Reactions

The synthesis of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine typically involves several steps designed to optimize yield and purity while minimizing by-products. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of pyridone derivatives, alcohol derivatives, and substituted phenyl derivatives.

Reaction Products Table

Reaction TypeMajor Products
OxidationPyridone derivatives
ReductionAlcohol derivatives
SubstitutionSubstituted phenyl derivatives

Biological Activities

Research indicates that 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes, where the hydroxypyridine moiety can form hydrogen bonds with active sites, potentially inhibiting their activity. The ethoxycarbonyl and fluorine groups may enhance binding affinity and specificity towards these targets.

Biological Activity Table

Biological ActivityPotential Mechanism
AntimicrobialInhibition of microbial enzymes
AnticancerInhibition of cancer-related enzymes

Applications and Future Research Directions

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine has several applications across different fields, including pharmaceuticals and biotechnology. Further research is needed to fully explore its pharmacological potential and to develop it into therapeutic agents. Studies on its interactions with biological targets are crucial for understanding its efficacy and safety profiles.

Future Research Directions Table

Area of ResearchPotential Outcomes
Pharmacological StudiesUnderstanding efficacy and safety
Therapeutic DevelopmentDevelopment of new drugs
Biotechnology ApplicationsUse in biotechnological processes

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